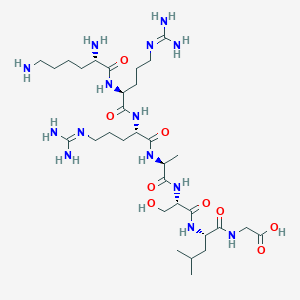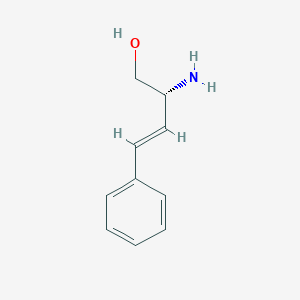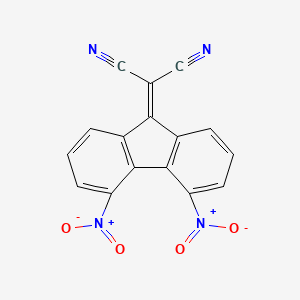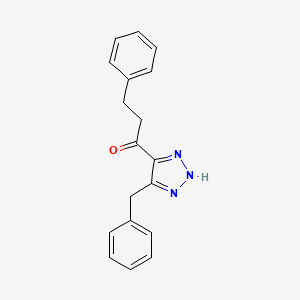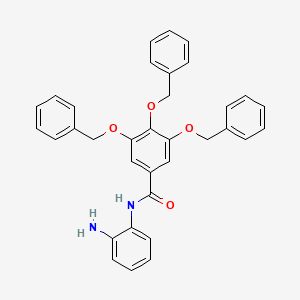
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core with three benzyloxy groups and an aminophenyl substituent, making it a versatile molecule for chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-tris(benzyloxy)benzoic acid and 2-aminophenylamine.
Amide Bond Formation: The carboxylic acid group of 3,4,5-tris(benzyloxy)benzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-aminophenylamine to form the desired amide bond.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated benzamides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Wirkmechanismus
The mechanism of action of N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple benzyloxy groups enhances its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminophenyl)benzamide: Lacks the benzyloxy groups, resulting in different chemical properties and biological activities.
3,4,5-Tris(benzyloxy)benzoic acid: Contains the benzyloxy groups but lacks the aminophenyl substituent, leading to different reactivity and applications.
N-(2-Aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Features an indole moiety, offering distinct biological activities.
Uniqueness
N-(2-Aminophenyl)-3,4,5-tris(benzyloxy)benzamide is unique due to the combination of its benzamide core, aminophenyl group, and three benzyloxy substituents. This structural complexity provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
651302-15-7 |
|---|---|
Molekularformel |
C34H30N2O4 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
N-(2-aminophenyl)-3,4,5-tris(phenylmethoxy)benzamide |
InChI |
InChI=1S/C34H30N2O4/c35-29-18-10-11-19-30(29)36-34(37)28-20-31(38-22-25-12-4-1-5-13-25)33(40-24-27-16-8-3-9-17-27)32(21-28)39-23-26-14-6-2-7-15-26/h1-21H,22-24,35H2,(H,36,37) |
InChI-Schlüssel |
FIOKKVYPZCFDCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


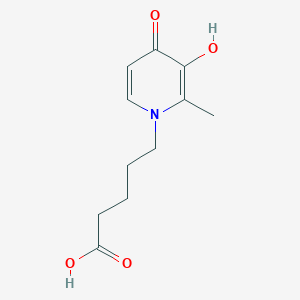
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
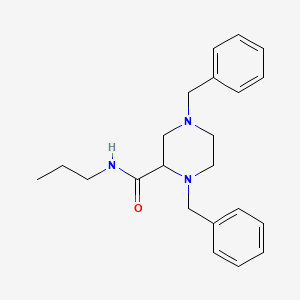
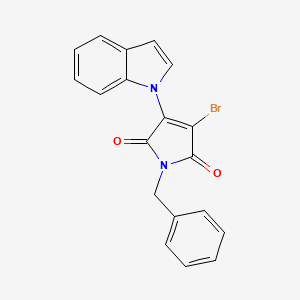
![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
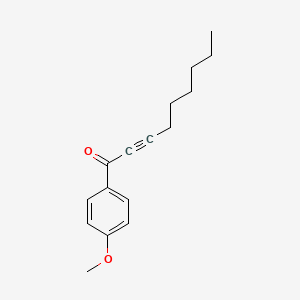
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)

